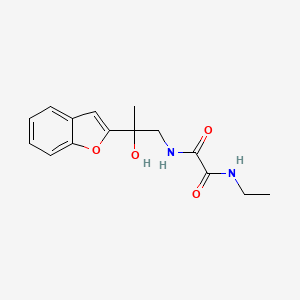

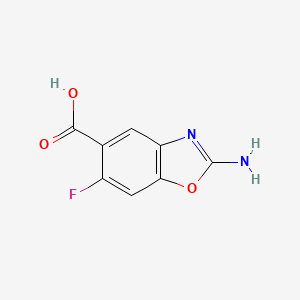

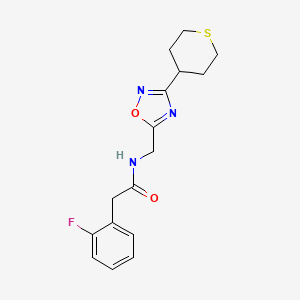

![molecular formula C10H11ClN2O B2529468 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one CAS No. 17826-71-0](/img/structure/B2529468.png)

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one

説明

The compound "1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one" is a derivative of pyrazolidinone, which is a class of compounds known for their biological activities. The presence of the 4-chlorophenyl group suggests potential for various biological interactions, as seen in similar compounds that have been synthesized and tested for antifungal and antitubercular activities . These compounds, including various pyrazole derivatives, have shown promising results against pathogenic strains of fungi and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one has been achieved through a solvent-free method, which involves grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method represents an environmentally friendly approach to synthesis, avoiding the use of solvents and potentially offering a more sustainable production method for such compounds. Other related compounds have been synthesized using different methods, including microwave-accelerated synthesis , and condensation/cyclisation reactions .

Molecular Structure Analysis

The molecular structure of related pyrazoline derivatives has been characterized using various techniques, including IR and X-ray single crystal diffraction . Density functional theory (DFT) calculations have been performed to predict the geometry and vibrational frequencies of these compounds, which have been found to be in good agreement with experimental data . The crystal and molecular structures of other pyrazol-3-one derivatives have also been examined, confirming the tautomeric forms and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of pyrazolidin-3-one derivatives can be inferred from studies on similar compounds. For instance, 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives have been evaluated as inhibitors of bacterial cell wall biosynthesis, with several showing good activity against specific bacterial strains . This suggests that the 1-(4-chlorophenyl)pyrazolidin-3-one could potentially undergo reactions that enable it to act as an inhibitor of biological processes in microorganisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be complex, as evidenced by the detailed analysis of vibrational frequencies and thermodynamic properties at different temperatures . The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in the stability and properties of these compounds . For example, the crystal packing of a related pyrazoline compound is dominated by weak C-H...π interactions, which contribute to an efficient packing within the crystal structure .

科学的研究の応用

Green Synthesis Approach

A noteworthy advancement in the synthesis of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one involves a solvent-free method, highlighting the shift towards more environmentally friendly chemical processes. This method utilizes a ball mill for grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base, offering an efficient and green alternative to traditional synthesis methods. This approach not only simplifies the synthesis process but also aligns with the principles of green chemistry by eliminating the use of solvents (Zhang et al., 2018).

Antimicrobial Applications

The compound and its derivatives have been explored for their potential antimicrobial applications. Novel compounds synthesized from this compound have shown variable and modest activities against a range of bacteria and fungi. These findings suggest the compound's role in the development of new antimicrobial agents, with certain derivatives demonstrating potent effects against specific strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans (B'Bhatt & Sharma, 2017).

Anticancer and Antimicrobial Agents

Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating this compound, has demonstrated significant anticancer activity alongside their antimicrobial effects. These compounds were tested against a panel of 60 cancer cell lines, revealing high potency in certain derivatives. The dual functionality of these compounds as both anticancer and antimicrobial agents marks an important step in the development of multipurpose pharmaceuticals (Katariya et al., 2021).

Novel Derivatives and Their Potentials

Further studies have led to the synthesis of novel pyrazole derivatives, showing promise as antimicrobial and anticancer agents. These derivatives exhibit higher anticancer activity compared to some standard drugs in trials, highlighting the compound's versatility and its derivatives' potential in pharmaceutical development (Hafez, El-Gazzar, & Al-Hussain, 2016).

作用機序

In terms of synthesis, an easy, solvent-free method for the synthesis of “1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one” has been achieved by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of base in a ball mill . This method is considered more environmentally friendly compared to other methods .

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLTMHYVIZTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324269 | |

| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

17826-71-0 | |

| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

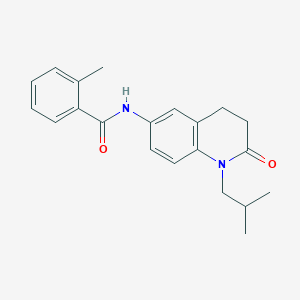

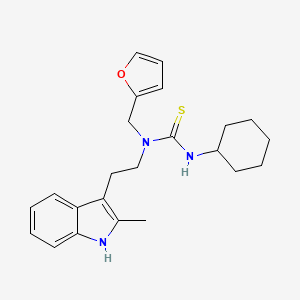

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)

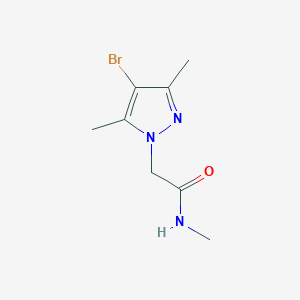

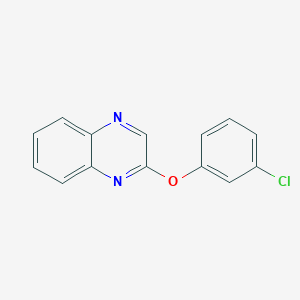

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)

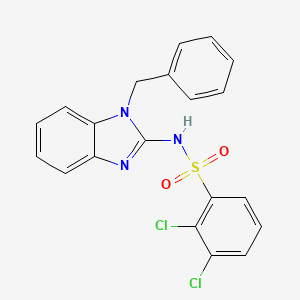

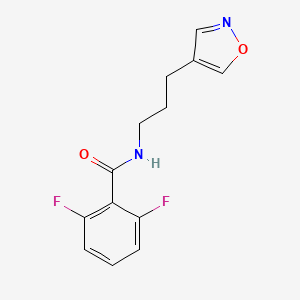

![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)